molecular formula C23H24N2O5S B11371647 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11371647
M. Wt: 440.5 g/mol
InChI Key: AFDHSPCHXFWJLJ-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the methoxyphenyl group, and the construction of the oxazole ring. Each step requires specific reagents and conditions, such as:

    Formation of the Thiolane Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Construction of the Oxazole Ring: This step may involve the cyclization of an appropriate precursor under oxidative conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiolane and oxazole rings.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: As a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE include other thiolane-containing molecules, methoxyphenyl derivatives, and oxazole-based compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity patterns, binding affinities, and biological activities.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-16-6-8-18(9-7-16)22-13-21(24-30-22)23(26)25(19-10-11-31(27,28)15-19)14-17-4-3-5-20(12-17)29-2/h3-9,12-13,19H,10-11,14-15H2,1-2H3

InChI Key

AFDHSPCHXFWJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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